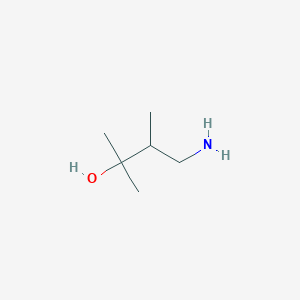

4-Amino-2,3-dimethylbutan-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

74645-04-8 |

|---|---|

Molecular Formula |

C6H15NO |

Molecular Weight |

117.19 g/mol |

IUPAC Name |

4-amino-2,3-dimethylbutan-2-ol |

InChI |

InChI=1S/C6H15NO/c1-5(4-7)6(2,3)8/h5,8H,4,7H2,1-3H3 |

InChI Key |

OGMZAUYKGXDGCT-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C(C)(C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Amino 2,3 Dimethylbutan 2 Ol and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 4-Amino-2,3-dimethylbutan-2-ol, a vicinal amino alcohol, reveals several strategic disconnections. The most apparent disconnection is across the C-C bond between the carbon bearing the hydroxyl group and the adjacent carbon, or across the C-N or C-O bonds. Traditional synthetic methods often rely on polar bond retrosynthetic analysis, which can necessitate extensive use of protecting groups, thereby complicating the synthetic pathway. researchgate.net

A common retrosynthetic approach for vicinal amino alcohols involves disconnecting the molecule to an α-amino ketone or an α-amino aldehyde. aalto.fi For this compound, this would retrospectively lead to 4-amino-2,3-dimethylbutan-2-one. Subsequent reduction of the ketone would then furnish the desired amino alcohol. Another key strategy involves the ring-opening of epoxides or aziridines. researchgate.netresearchgate.net For instance, the synthesis could be envisioned from a corresponding epoxide, 2,3-dimethyl-2,3-epoxybutane, via nucleophilic attack by an ammonia (B1221849) equivalent. Conversely, an aziridine (B145994) precursor could be opened by an oxygen nucleophile. researchgate.netresearchgate.net

More advanced strategies aim to streamline the synthesis by avoiding multiple protection-deprotection steps. researchgate.net These modern approaches often involve catalytic and stereoselective methods to directly install the amino and hydroxyl functionalities.

| Disconnection Approach | Precursors | Key Transformation |

| C-C Bond Formation | α-Amino aldehyde/ketone and an organometallic reagent | Nucleophilic addition |

| C-N Bond Formation | Epoxide and an amine source | Epoxide ring-opening |

| C-O Bond Formation | Aziridine and an oxygen nucleophile | Aziridine ring-opening |

| C-H Amination/Hydroxylation | Alkene | Catalytic aminohydroxylation |

Enantioselective and Diastereoselective Synthetic Routes

The presence of two stereocenters in many vicinal amino alcohols, including analogues of this compound, necessitates synthetic methods that can control both absolute and relative stereochemistry.

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction, after which they can be cleaved to yield the enantiomerically enriched product. wikipedia.org In the synthesis of vicinal amino alcohols, chiral auxiliaries, such as those derived from Evans (oxazolidinones) or Oppolzer (camphorsultam), can be appended to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchsolutions.com

For example, an α-amino acid can be converted into a chiral oxazolidinone. scispace.com The auxiliary then directs the diastereoselective alkylation or aldol (B89426) addition at the α-position. Subsequent removal of the auxiliary reveals the chiral amino alcohol. The diastereoselectivity is often high and predictable, being controlled by the steric and electronic properties of the auxiliary. wikipedia.org

| Chiral Auxiliary | Precursor Type | Key Reaction | Typical Diastereoselectivity |

| Evans Oxazolidinone | N-Acyl oxazolidinone | Aldol addition, Alkylation | >90% de |

| Camphorsultam | N-Acyl camphorsultam | Michael addition, Alkylation | >95% de |

| Pseudoephedrine | Amide derivative | Alkylation | >98% de |

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. researchgate.netnih.govnih.govrsc.org

Transition metal catalysts, particularly those based on copper, iridium, and chromium, have been instrumental in the development of enantioselective methods for the synthesis of vicinal amino alcohols. researchgate.netorganic-chemistry.orgnih.gov These methods often involve the formation of C-N and C-O bonds in a stereocontrolled manner.

One notable example is the copper-catalyzed asymmetric propargylic substitution, which can be adapted to synthesize γ-amino alcohols with high enantioselectivity. nih.gov While not directly producing a vicinal amino alcohol, this methodology highlights the power of transition metal catalysis in constructing chiral amino alcohol frameworks. Chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and N-sulfonyl imines is another powerful method for generating β-amino alcohols with vicinal stereocenters. organic-chemistry.org Iridium-catalyzed enantioselective hydrogen auto-transfer-mediated carbonyl reductive coupling of phthalimido-allene and primary alcohols provides vicinal amino alcohols with high levels of regio-, anti-diastereo-, and enantioselectivity. organic-chemistry.org

| Metal Catalyst | Reaction Type | Substrates | Key Feature |

| Copper | Asymmetric Propargylic Substitution | Alkynyl oxetanes, Amines | Access to chiral γ-amino alcohols nih.gov |

| Chromium | Asymmetric Cross Aza-Pinacol Coupling | Aldehydes, N-sulfonyl imines | Formation of vicinal stereocenters organic-chemistry.org |

| Iridium | Hydrogen Auto-Transfer Carbonyl Coupling | Phthalimido-allene, Alcohols | High regio- and stereoselectivity organic-chemistry.org |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. nih.gov For the synthesis of vicinal amino alcohols, proline and its derivatives have been shown to be effective organocatalysts for direct asymmetric aldol and Mannich reactions. nih.govresearchgate.net

These reactions typically proceed through an enamine intermediate, and the stereochemical outcome is controlled by the chiral environment provided by the organocatalyst. nih.gov For instance, the L-proline-catalyzed aldol reaction between a ketone and an aldehyde can produce β-hydroxy ketones with high enantioselectivity, which can then be converted to the corresponding vicinal amino alcohols. nih.gov

Enzymes offer unparalleled stereoselectivity and are increasingly used in organic synthesis. researchgate.net Chemoenzymatic approaches combine the advantages of chemical synthesis with the high selectivity of enzymatic transformations. For the synthesis of chiral amino alcohols, lipases are commonly used for the kinetic resolution of racemic mixtures. The enzyme selectively acylates one enantiomer of the amino alcohol, allowing for the separation of the acylated and unacylated enantiomers.

More advanced chemoenzymatic strategies involve the use of enzymes for key bond-forming reactions. For example, transaminases can be used for the asymmetric amination of ketones, directly producing chiral amines that can be further elaborated into vicinal amino alcohols.

Reductive Amination and Asymmetric Hydrogenation

Reductive amination and asymmetric hydrogenation are powerful strategies for the synthesis of chiral amines and their derivatives, including β-amino alcohols. These methods offer direct and often highly selective routes from readily available ketone precursors.

Reductive Amination: This method involves the reaction of a ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of 1,3-amino alcohols, a directed reductive amination of β-hydroxy-ketones can be employed. This process utilizes a chelating agent, such as titanium(IV) isopropoxide, to coordinate both the hydroxyl and the intermediate imino group, guiding the stereochemical outcome of the reduction. Polymethylhydrosiloxane (PMHS) is often used as a mild and effective reducing agent in these transformations, leading to high diastereoselectivity for syn-1,3-amino alcohols. organic-chemistry.org The direct reductive amination of ketones can also be achieved using heterogeneous catalysts, such as amorphous Cobalt particles with aqueous ammonia and H₂ gas, under relatively mild conditions. organic-chemistry.org

Asymmetric Hydrogenation: Asymmetric hydrogenation of ketimines is a premier method for producing chiral amines with high enantiopurity. Recent advancements have introduced earth-abundant metal catalysts, such as those based on manganese, which exhibit remarkable activity and selectivity. nih.gov These catalysts can differentiate between minimally distinct alkyl groups on a prochiral ketimine, a significant challenge in asymmetric catalysis. nih.gov The high degree of stereocontrol is attributed to the formation of a confined chiral environment around the metal center, facilitated by the modular assembly of the catalyst components, and cooperative non-covalent interactions between the catalyst and the substrate. nih.gov This approach allows for the synthesis of a wide range of chiral amines with high turnover numbers. nih.gov

| Method | Precursor | Catalyst System | Key Features | Ref |

| Directed Reductive Amination | β-Hydroxy-ketone | Ti(iOPr)₄ / PMHS | High diastereoselectivity for syn-1,3-amino alcohols. | organic-chemistry.org |

| Asymmetric Hydrogenation | Dialkyl Ketimine | Chiral Manganese Complex | High enantioselectivity, even with minimally different alkyl groups; high turnover number. | nih.gov |

| Direct Reductive Amination | Ketone | Amorphous Co / H₂ / aq. NH₃ | High selectivity for primary amines under mild conditions. | organic-chemistry.org |

Novel Catalyst Systems for Amino Alcohol Synthesis

The innovation of new catalytic systems is crucial for advancing the synthesis of complex molecules like amino alcohols. These systems aim to provide higher efficiency, selectivity, and broader substrate scope under milder reaction conditions.

Recent breakthroughs include the use of visible-light photoredox catalysis, which employs light as a clean and sustainable energy source. rsc.orgrsc.org Organocatalysts like Eosin Y can facilitate the decarboxylative radical coupling of N-aryl amino acids with ketones in water at room temperature, providing a green pathway to 1,2-amino alcohols. rsc.org Another significant development is the use of enzymatic cascades. Engineered amine dehydrogenases (AmDHs) can catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia as the nitrogen source, achieving excellent enantioselectivity (>99% ee) under mild, aqueous conditions. nih.gov

Heterogeneous catalysts, such as large-pore zeolites (e.g., Na-Y zeolite), have been successfully used for the regioselective synthesis of β-amino alcohols from anilines and cyclic carbonates in a solvent-less system. scirp.org Furthermore, copper-catalyzed systems have proven versatile for the enantioselective synthesis of various amino alcohols. mit.edunih.gov

Design and Optimization of Catalytic Systems

The rational design and optimization of catalysts are key to achieving desired reactivity and selectivity. In metal-based catalysis, the choice of ligand is paramount. For instance, in copper-catalyzed hydroamination reactions, chiral bisoxazoline ligands are instrumental in creating a chiral environment that dictates the stereochemical outcome. nih.gov The optimization process often involves screening different ligands, counterions, and co-catalysts. It has been shown that bulkier acids, when used as co-catalysts, can enhance both the reaction efficiency and the level of stereocontrol. nih.gov

In the realm of organocatalysis, bifunctional catalysts that possess both a Brønsted acid site (like a hydroxyl group) and a Brønsted base site (like a primary amine) have emerged as powerful tools. researchgate.net The strategic placement of these functional groups allows for the simultaneous activation of both the nucleophile and the electrophile. The modular nature of peptide-based catalysts allows for rapid optimization through techniques analogous to the directed evolution of enzymes, enabling the development of catalysts with broad substrate scope. nih.gov

For heterogeneous systems, factors such as pore size, surface acidity/basicity, and the nature of active sites are critical. In zeolite-catalyzed reactions, the Lewis acid-base pair properties of the catalyst play a significant role in its activity and selectivity. scirp.org

| Catalyst System | Design/Optimization Strategy | Effect | Ref |

| Chiral Cu-Bisoxazoline | Ligand and co-catalyst screening | Improved efficiency and enantioselectivity (e.g., bulkier acids enhance stereocontrol). | nih.gov |

| Peptide-based Aminoxyl Radical | Modular assembly of amino acids | Enables generality-oriented optimization for broad substrate scope. | nih.gov |

| Engineered Amine Dehydrogenase | Directed evolution (e.g., CAST/ISM) | Increased catalytic efficiency (kcat/Km) and total turnover number while maintaining high enantioselectivity. | nih.gov |

| Na-Y Zeolite | Utilization of Lewis acid-base sites | High regioselectivity in the ring-opening of cyclic carbonates under solvent-free conditions. | scirp.org |

Stereochemical Control in Catalyst-Mediated Reactions

Achieving absolute and relative stereochemical control is a central challenge in the synthesis of complex molecules containing multiple stereocenters, such as certain analogues of this compound. A powerful strategy to address this is catalyst-controlled stereodivergent synthesis. mit.edu This approach allows for the synthesis of all possible stereoisomers of a product from a common set of starting materials, simply by choosing the appropriate enantiomer of the catalyst and/or geometry of the substrate. mit.edu

For example, in the copper-catalyzed synthesis of amino alcohols from enals, the combination of a specific enantiomer of the chiral copper hydride catalyst and the E/Z geometry of the enal substrate can selectively produce any of the four possible stereoisomers of the product. mit.edu This level of control, where the catalyst dictates the stereochemical outcome regardless of pre-existing stereocenters in the substrate, is a hallmark of an advanced catalytic system. mit.edu

Another sophisticated approach involves a radical relay mechanism using a chaperone. nih.gov Here, an alcohol is transiently converted to an imidate radical, which undergoes an intramolecular hydrogen atom transfer (HAT). This process is rendered enantioselective by using a chiral copper catalyst in conjunction with an iridium photocatalyst, which mediates the selective generation of the radical and its subsequent stereoselective amination. nih.gov

Green Chemistry Principles in Synthetic Route Development

The integration of green chemistry principles into synthetic planning is essential for developing environmentally benign and sustainable chemical processes. This involves minimizing waste, using less hazardous substances, and improving energy efficiency.

The synthesis of amino alcohols is increasingly benefiting from such approaches. patsnap.comuv.es Visible-light photoredox catalysis is a prime example, utilizing light as a traceless and renewable reagent, often allowing reactions to be conducted in environmentally friendly solvents like water. rsc.orgrsc.org Enzymatic catalysis offers another green alternative, with reactions proceeding under mild conditions (room temperature and pressure) in aqueous media, thereby reducing energy consumption and avoiding the use of flammable or toxic organic solvents. rsc.org

Atom Economy and Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired final product. Synthetic routes with high atom economy are inherently less wasteful.

Solvent-Free and Sustainable Approaches

Minimizing or eliminating the use of organic solvents is a key goal in green chemistry, as solvents constitute a large portion of the waste generated in chemical processes. Several strategies are being employed for the synthesis of amino alcohols that align with this principle.

Solvent-free reactions, sometimes referred to as solid-state reactions or mechanochemistry, can be highly effective. researchgate.net For example, the ring-opening of epoxides with amines to produce β-amino alcohols has been achieved with high efficiency and selectivity using Zinc(II) perchlorate (B79767) hexahydrate as a catalyst under solvent-free conditions. organic-chemistry.org Heterogeneous catalysts, like silica (B1680970) gel or zeolites, are particularly well-suited for solvent-free reactions as they can be easily recovered by filtration and reused, further enhancing the sustainability of the process. scirp.orgorganic-chemistry.org

The use of water as a reaction medium is another highly sustainable approach. rsc.orguv.es The development of water-tolerant catalysts has enabled a range of transformations, including the synthesis of β-amino alcohols, to be performed in aqueous environments, thus avoiding the environmental impact associated with volatile organic compounds. uv.es

Scale-Up Considerations for Laboratory to Industrial Synthesis

A critical aspect of scaling up is the selection of a synthetic route that is not only high-yielding but also amenable to large-scale equipment and processing. google.com For instance, methods that are effective in a laboratory setting, such as those requiring cryogenic temperatures or specialized reagents like Raney nickel, may be impractical or too costly for industrial production due to safety concerns and difficult handling. google.com

Key factors that must be meticulously evaluated during the scale-up process include:

Reaction Conditions: Optimizing temperature, pressure, and solvent choice is paramount. Reactions that are manageable at a small scale may become highly exothermic or difficult to control in large reactors. The use of continuous flow reactors, as opposed to batch reactors, can offer better control over reaction parameters and improve safety and efficiency for certain transformations. google.comgoogle.com

Catalyst Selection and Efficiency: The choice of catalyst is crucial. For example, while precious metal catalysts like palladium on carbon (Pd/C) are effective for hydrogenolysis, their cost and potential for leaching into the product are significant concerns at an industrial scale. google.com The development of more robust and recyclable catalysts is an active area of research.

Raw Material Sourcing and Cost: The availability and cost of starting materials are major drivers of the economic viability of an industrial process. For example, a process starting from the inexpensive and readily available 4-hydroxy-2-butanone (B42824) is more attractive for industrial application than one relying on expensive chiral precursors. google.com

Waste Management and Environmental Impact: Industrial processes generate significant amounts of waste. Developing environmentally benign methods, such as enzymatic catalysis or processes that minimize solvent use, is increasingly important. oup.comresearchgate.net Microbial catalysis, for instance, offers the advantages of mild reaction conditions and reduced wastewater discharge, making it an attractive option for industrial production. google.com

Comparative Analysis of Synthetic Parameters for Related Amino Alcohols

The following table provides a comparative overview of reaction parameters for the synthesis of amino alcohols structurally related to this compound, highlighting the different approaches that could be considered for its large-scale production.

| Compound | Starting Material | Key Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Amino-2,3-dimethylbutanamide | 2-Amino-2,3-dimethylbutyronitrile | Nitrile hydratase (Microbial) | Water/Phosphate Buffer | 35 | 60 min | 88.67 | google.com |

| (R)-3-Aminobutan-1-ol | (R)-3-Aminobutanoic acid | Sodium aluminum hydride | Anhydrous THF | -8 to 20.5 | >1 h | 61-67 | vcu.edu |

| Aminobutanol | 4-Hydroxy-2-butanone oxime | Zinc | Formic acid or Acetic acid | Heating (Reflux) | Not specified | 78.5 | google.com |

| Chiral Vicinal Amino Alcohols | Amino acid | Pd/C | Methanol | Not specified | Not specified | High | google.com |

| (R)-3-aminobutan-1-ol | 4-hydroxy butan-2-one | R-selective transaminase | Dimethyl sulfoxide/Buffer | 15 | 24 h | High (based on 100% R-isomer) | google.com |

Challenges in Industrial Purification and Product Isolation

The purification of this compound on an industrial scale is a significant hurdle due to its physical properties, which are influenced by its sterically hindered structure. The following table outlines potential challenges and corresponding industrial solutions.

| Challenge | Laboratory-Scale Solution | Industrial-Scale Solution | Key Considerations |

|---|---|---|---|

| High Boiling Point | Vacuum Distillation | Wiped-Film Evaporation, Fractional Distillation under High Vacuum | Thermal stability of the compound, energy costs, equipment cost. |

| Formation of Diastereomers | Chiral Chromatography | Diastereomeric Salt Crystallization, Preparative SFC (Supercritical Fluid Chromatography) | Cost of chiral resolving agent, solvent recovery, efficiency of separation. |

| Removal of Catalysts | Filtration through Celite/Silica Gel | Filtration with specialized filter presses, use of scavenger resins, catalyst recycling systems | Completeness of removal to meet purity specifications, cost of disposable materials vs. recyclable systems. |

| Product Crystallization | Cooling, Solvent Evaporation | Controlled crystallization in large vessels with precise temperature and agitation control, use of anti-solvents | Crystal morphology, filtration characteristics, solvent selection and recovery. A patented method for a related amide uses ethyl acetate (B1210297) with n-hexane as a salting-out agent for crystallization. google.com |

Chemical Reactivity, Derivatization, and Mechanistic Studies of 4 Amino 2,3 Dimethylbutan 2 Ol

Reactions Involving the Amine Functional Group

The primary amine group in 4-Amino-2,3-dimethylbutan-2-ol is a key site for a variety of chemical modifications, including acylation, alkylation, arylation, and the formation of imines and enamines, which can serve as precursors to heterocyclic structures.

Acylation, Alkylation, and Arylation Chemistry

The nucleophilic nature of the primary amine readily allows for acylation, alkylation, and arylation reactions.

Acylation: The amine can be acylated using acyl chlorides or anhydrides to form the corresponding amides. The steric hindrance around the amine group, due to the adjacent dimethyl-substituted carbon, may influence the reaction rate but generally does not prevent the reaction. These acylation reactions are fundamental in peptide synthesis and the creation of various amide-containing compounds.

Alkylation: Alkylation of the amine group can be achieved with alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The degree of alkylation (mono-, di-, or even tri-alkylation to form a quaternary ammonium (B1175870) salt) can be controlled by the reaction conditions and the stoichiometry of the reactants.

Arylation: Arylation, the introduction of an aryl group to the amine, can be accomplished through methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of N-aryl bonds, which are prevalent in many pharmaceuticals and functional materials.

Formation of Imines, Enamines, and Heterocyclic Compounds

The reaction of the primary amine with carbonyl compounds such as aldehydes and ketones can lead to the formation of imines (Schiff bases) or, through tautomerization, enamines. masterorganicchemistry.com These intermediates are valuable in their own right and can be further elaborated into complex heterocyclic systems. masterorganicchemistry.com

Imine and Enamine Formation: The condensation of this compound with an aldehyde or ketone, typically under acid catalysis with removal of water, yields an imine. masterorganicchemistry.comnih.gov If the carbonyl compound has an α-hydrogen, the imine can tautomerize to the more stable enamine. masterorganicchemistry.com The equilibrium between the imine and enamine is influenced by steric and electronic factors. nih.gov

Heterocyclic Compound Synthesis: The bifunctionality of this compound makes it a precursor for the synthesis of various heterocyclic compounds. For instance, intramolecular cyclization reactions can lead to the formation of five- or six-membered rings. The reaction with dicarbonyl compounds or their equivalents can also be employed to construct heterocyclic systems. The synthesis of P,N-heterocycles from ω-amino-H-phosphinates and aldehydes or ketones via an intramolecular Kabachnik-Fields reaction is a known method for creating conformationally restricted α-amino acid analogs. nih.gov

Reactions Involving the Hydroxyl Functional Group

The tertiary hydroxyl group of this compound also participates in a range of chemical transformations, including esterification, etherification, oxidation, and reduction, although its reactivity is influenced by steric hindrance.

Esterification and Etherification Reactions

Esterification: The tertiary alcohol can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. bond.edu.auresearchgate.net The reaction is reversible, and removal of water is necessary to drive the equilibrium towards the product. bond.edu.au

Etherification: The formation of ethers from the tertiary alcohol can be achieved through Williamson ether synthesis, although this method is generally more efficient with primary or secondary alcohols. A more suitable approach for tertiary alcohols involves reaction with a carbocation source or using acid-catalyzed dehydration followed by addition to an alkene.

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can target either the amine or the hydroxyl group, or both, depending on the reagents and reaction conditions.

Oxidation: The primary amine can be oxidized to various nitrogen-containing functional groups, such as nitroso, nitro, or hydroxylamine (B1172632) derivatives, using appropriate oxidizing agents. The tertiary alcohol is generally resistant to oxidation under mild conditions that would typically oxidize primary or secondary alcohols. Strong oxidizing agents under harsh conditions could lead to cleavage of the carbon-carbon bond.

Reduction: The hydroxyl group itself is not readily reducible. However, it can be converted into a better leaving group (e.g., a tosylate) and then be reductively removed. The amine group is already in its most reduced state.

Intramolecular and Intermolecular Interactions

The presence of both a hydrogen bond donor (amine and hydroxyl groups) and a hydrogen bond acceptor (the lone pairs on nitrogen and oxygen) in this compound allows for significant intramolecular and intermolecular hydrogen bonding. nih.gov

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can form between the hydroxyl group and the amine group, creating a cyclic conformation. The stability of this interaction depends on the length of the carbon chain separating the two functional groups. nih.gov In similar amino alcohols, extending the methylene (B1212753) chain has been shown to increase the strength of the intramolecular hydrogen bond. nih.gov

Intermolecular Hydrogen Bonding: In the condensed phase or in solution, intermolecular hydrogen bonds will be prevalent, where molecules of this compound associate with each other. In the presence of other hydrogen bonding species, such as water, competing intermolecular hydrogen bonds will form. nih.gov Studies on the related 4-aminobutanol have shown that it can form a complex with water while preserving its internal intramolecular hydrogen bond. nih.gov

Table of Reaction Products and Intermediates

| Reactant | Reagent(s) | Product/Intermediate | Reaction Type |

| This compound | Acyl chloride/anhydride | Amide | Acylation |

| This compound | Alkyl halide | Alkylated amine | Alkylation |

| This compound | Aryl halide, Pd catalyst, base | N-Arylated amine | Arylation (Buchwald-Hartwig) |

| This compound | Aldehyde/Ketone, acid catalyst | Imine/Enamine | Imine/Enamine formation |

| This compound | Carboxylic acid, acid catalyst | Ester | Fischer Esterification |

| This compound | Oxidizing agent | Oxidized amine derivative | Oxidation |

Hydrogen Bonding Networks and Chelation

Amino alcohols are well-known for their ability to form both intramolecular and intermolecular hydrogen bonds. rsc.orgpsu.edu The presence of both a hydrogen bond donor (the hydroxyl and amino groups) and acceptor (the nitrogen and oxygen atoms) within the same molecule allows for the formation of a stable five-membered ring through intramolecular hydrogen bonding between the hydroxyl proton and the amino nitrogen. rsc.orgpsu.edu This interaction is a significant factor in determining the conformational preferences of the molecule in solution. nih.gov

In concentrated solutions or in the solid state, this compound is expected to participate in extensive intermolecular hydrogen bonding, creating complex networks. rsc.orgmdpi.com These interactions can involve the formation of dimers or larger aggregates. rsc.org The specific nature of these networks will depend on factors such as the solvent and temperature. psu.edu

The bifunctional nature of this compound also makes it an effective chelating agent for various metal ions. nih.govnih.gov The amino and hydroxyl groups can coordinate to a single metal center, forming a stable five-membered chelate ring. wikipedia.org This chelation is a fundamental aspect of its coordination chemistry and its ability to form complexes with metal centers.

| Interaction Type | Participating Groups | Significance |

| Intramolecular Hydrogen Bond | -OH (donor), -NH₂ (acceptor) | Influences molecular conformation |

| Intermolecular Hydrogen Bond | -OH, -NH₂ (donors and acceptors) | Leads to self-association and network formation rsc.orgmdpi.com |

| Chelation | -OH, -NH₂ (coordination to metal ion) | Formation of stable metal complexes nih.govwikipedia.org |

Complex Formation with Metal Centers

As a bidentate ligand, this compound can form coordination complexes with a variety of transition metals and other metal ions. wikipedia.orgalfa-chemistry.com The stability of these complexes is influenced by several factors, including the nature of the metal ion, the solvent, and the steric hindrance imposed by the dimethyl groups on the butanol backbone. mdpi.com

The formation of these complexes can be represented by the general equilibrium: Mⁿ⁺ + L ⇌ [ML]ⁿ⁺ where Mⁿ⁺ is a metal ion and L is the this compound ligand.

The thermodynamics of complex formation with sterically hindered ligands are often governed by a balance between enthalpy and entropy changes. mdpi.com While the formation of the metal-ligand bonds is typically an exothermic process (favorable enthalpy), the ordering of the solvent molecules around the complex can lead to an unfavorable entropy change. mdpi.com

Chiral amino alcohols are known to be used in the synthesis of various metal complexes, and these complexes can have applications in catalysis. alfa-chemistry.comresearchgate.net The steric bulk of this compound could influence the coordination geometry and reactivity of the resulting metal complexes. rsc.org

Mechanistic Investigations of Key Transformations

Reaction Pathway Elucidation

The reactions of amino alcohols can proceed through various pathways depending on the reagents and conditions. For instance, in reactions with electrophiles, either the amino or the hydroxyl group can act as the nucleophile. The relative nucleophilicity of these groups can be influenced by the pH of the reaction medium.

Computational studies on similar amino alcohols have been used to elucidate reaction mechanisms, such as the reaction with thionyl chloride, which can lead to the formation of oxathiazolidine-2-oxide compounds. cdnsciencepub.com Such studies often map the potential energy surface to identify the most likely reaction pathway.

The synthesis of vicinal amino alcohols, which are structurally related to this compound, has been extensively studied, with various methods developed to control the stereochemical outcome. nih.govacs.orgacs.org These studies provide insight into the types of reactions and intermediates that could be involved in the derivatization of this compound. For example, the synthesis of cyclic carbamates from amino alcohols with carbon dioxide involves the initial formation of a carbamate (B1207046) anion. acs.org

Transition State Analysis

The elucidation of reaction mechanisms often involves the characterization of transition states, which are high-energy species that connect reactants and products. Computational chemistry is a powerful tool for analyzing the geometry and energy of transition states. compchemhighlights.org For reactions involving amino alcohols, transition state analysis can help to explain the observed stereoselectivity. aalto.fi

For example, in the palladium-catalyzed allylic C-H amination to form 1,2-amino alcohols, the mechanism is thought to proceed through a π-allyl palladium intermediate. nih.gov The structure of the transition state for the nucleophilic attack of the carbamate determines the stereochemical outcome.

Kinetic and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving amino alcohols provide crucial information about the reaction rates and the position of equilibrium. For complex formation with metal ions, the stability constants (K) and the associated thermodynamic parameters (ΔG, ΔH, and ΔS) can be determined experimentally. mdpi.com

Kinetic studies of reactions, such as the inhibition of enzymes by amino alcohol derivatives, can reveal the mechanism of action. nih.gov For instance, the determination of inhibition constants (Ki) can indicate whether the inhibition is competitive, non-competitive, or mixed. nih.gov

While specific kinetic and thermodynamic data for this compound are not available, the table below presents a hypothetical framework for the kind of data that would be collected in such studies.

| Parameter | Significance | Method of Determination |

| Stability Constant (K) | Measures the strength of a metal-ligand complex. | Potentiometry, Spectrophotometry |

| Gibbs Free Energy (ΔG) | Determines the spontaneity of a reaction. | ΔG = -RTlnK |

| Enthalpy (ΔH) | Heat change associated with a reaction. | Calorimetry |

| Entropy (ΔS) | Measure of disorder change in a reaction. | Calculated from ΔG and ΔH |

| Rate Constant (k) | Measures the speed of a reaction. | Spectroscopic monitoring of reactant/product concentration over time |

| Activation Energy (Ea) | Minimum energy required for a reaction to occur. | Arrhenius plot (ln(k) vs 1/T) |

Applications of 4 Amino 2,3 Dimethylbutan 2 Ol and Its Derivatives in Advanced Organic Synthesis

Asymmetric Catalysis and Chiral Auxiliaries

The development of novel chiral ligands and auxiliaries is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries. 4-Amino-2,3-dimethylbutan-2-ol serves as a versatile chiral precursor for the synthesis of ligands and auxiliaries that have shown promise in a range of asymmetric reactions.

Ligand Design and Synthesis for Metal-Catalyzed Asymmetric Reactions

The amino and hydroxyl groups of this compound provide convenient handles for the synthesis of bidentate ligands for metal-catalyzed reactions. The steric bulk provided by the dimethyl groups can create a well-defined chiral pocket around a metal center, influencing the stereochemical outcome of a reaction.

One notable application is in the development of C2-symmetric bis(phosphinite) ligands. These ligands can be prepared from amino alcohol scaffolds and have been utilized in asymmetric transfer hydrogenation of ketones. For instance, chiral C2-symmetric bis(phosphinite) ligands derived from amino alcohols have been synthesized and their structures elucidated using multinuclear NMR and IR spectroscopy.

Enantioselective Additions, Reductions, and Oxidations

Chiral auxiliaries temporarily incorporated into a substrate can effectively control the stereochemistry of a reaction. Derivatives of this compound have been explored for their potential in guiding enantioselective additions, reductions, and oxidations.

While specific examples directly employing this compound as an auxiliary are not extensively documented in readily available literature, the broader class of chiral amino alcohols is well-established in this role. For example, the enantioselective reduction of ketones and oxime ethers has been successfully achieved with high enantiomeric excess using reagents prepared from borane (B79455) and various chiral amino alcohols. This suggests a strong potential for derivatives of this compound to be effective in similar transformations.

Organocatalytic Applications

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalysis. Chiral amines and amino alcohols are prominent classes of organocatalysts. The bifunctional nature of this compound, possessing both a basic amino group and a hydrogen-bond-donating hydroxyl group, makes it an attractive candidate for organocatalysis.

Research in this area has shown that new optically active 2-azanorbornane-based amino alcohol organocatalysts can be effective in asymmetric Michael reactions of β-keto esters with nitroolefins, affording the corresponding chiral Michael adducts with high chemical yields and stereoselectivities. researchgate.net While this example does not directly use this compound, it highlights the catalytic potential of the amino alcohol motif in a structured environment.

Role as a Chiral Building Block for Complex Molecular Architectures

Beyond its use in catalysis, the inherent chirality and functional groups of this compound make it a valuable chiral building block for the synthesis of more complex and biologically relevant molecules. Its rigid and sterically defined structure can be used to control the stereochemistry of subsequent synthetic steps.

Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals. The amino alcohol functionality of this compound provides a versatile starting point for the synthesis of various heterocyclic systems.

Studies have demonstrated the cyclization of amino acid derivatives to form heterocycles. For example, the cyclization of 2-N-aryl-substituted derivatives of 2-amino-4-aryl-4-oxobut-2-enoic and 2-amino-5,5-dimethyl-4-oxohex-2-enoic acids has been investigated, leading to the formation of furanone derivatives. researchgate.net While not a direct use of the title compound, this illustrates the principle of using amino-functionalized building blocks for heterocycle synthesis.

Synthesis of Natural Product Scaffolds

The total synthesis of natural products often relies on the use of readily available chiral building blocks to introduce stereocenters with high fidelity. The structural features of this compound make it a potential precursor for certain natural product scaffolds.

Precursors for Advanced Materials (e.g., polymers, dendrimers)

The bifunctional nature of this compound, possessing both a hydroxyl and an amino group, makes it a highly suitable monomer for the synthesis of advanced polymers and for the functionalization of dendrimers. These materials are sought after for their precise molecular structures and tailored properties.

Polymers: Amino alcohols are key components in the creation of poly(ester amide)s. Through polycondensation reactions, the amino and hydroxyl groups can react with diacids or their derivatives to form a polymer backbone containing both ester and amide linkages. nih.gov This process allows for the creation of biodegradable and biocompatible elastomers with tunable mechanical properties. nih.gov The incorporation of the bulky 2,3-dimethylbutan-2-ol moiety would introduce significant steric hindrance into the polymer chain, potentially influencing properties such as thermal stability, solubility, and degradation rates.

Dendrimers: Dendrimers are highly branched, monodisperse macromolecules with a large number of surface functional groups. diva-portal.org Amine-terminated dendrimers, such as polyamidoamine (PAMAM), are common platforms for further modification. acs.orgnih.gov Amino alcohols can be grafted onto the surface of these dendrimers, modifying their periphery. acs.org Attaching a molecule like this compound would introduce both hydroxyl functionality and significant steric bulk to the dendrimer surface. This can be used to control the spacing between branches and modulate the catalytic activity of dendrimer-encapsulated nanoparticles. acs.org The convergent synthesis approach, where branched dendrons are built first and then attached to a central core, often utilizes amino acid and amino alcohol derivatives to achieve high molecular diversity. researchgate.net

The table below summarizes the types of advanced materials that can be synthesized using amino alcohol building blocks.

| Material Type | Monomer/Building Block | Key Linkages | Resulting Properties & Applications |

| Poly(ester amide)s | Amino Alcohols, Diacids, Polyols | Ester, Amide | Biodegradable elastomers, controlled mechanical properties, tissue engineering scaffolds. nih.gov |

| Functionalized Dendrimers | PAMAM Dendrimers, Amino Alcohols | Amide, Ether | Modified surface properties, controlled catalytic activity, drug delivery carriers. acs.orgnih.gov |

| Polyester Dendrimers | 2,2-bis(hydroxymethyl)propanoic acid (bis-MPA), Amine-functional modifiers | Ester, Amide | Enhanced hydrolytic stability, antibacterial activity, versatile precursors for further functionalization. diva-portal.org |

Stereochemical Control in Organic Reactions

One of the most significant applications of chiral β-amino alcohols, including enantiomerically pure forms of this compound, is in the field of asymmetric catalysis. They serve as foundational building blocks for a highly successful class of chiral ligands: oxazolines. acs.orgbldpharm.com

These ligands, particularly bis(oxazolines) (BOX) and phosphino-oxazolines (PHOX), are prized for their modular nature and effectiveness in a vast array of metal-catalyzed enantioselective reactions. acs.orgacs.org The synthesis of these ligands from chiral β-amino alcohols is efficient and allows for the installation of a stereocenter close to the metal's coordination site. bldpharm.com This proximity is crucial as it directly influences the facial selectivity of substrate binding, thereby controlling the stereochemical outcome of the reaction and leading to high enantiomeric excess (ee) of the desired product. bldpharm.com

The sterically demanding nature of the 2,3-dimethylbutan group in a ligand derived from this compound would create a highly specific and confined chiral pocket around the metal center, which can be advantageous for achieving high levels of stereoselectivity. Metal complexes featuring oxazoline (B21484) ligands are workhorses in modern synthesis, catalyzing reactions with excellent activity and enantioselectivity. bldpharm.com

The following table presents examples of asymmetric reactions where oxazoline ligands, derived from various chiral amino alcohols, provide exceptional stereochemical control.

| Ligand Type | Amino Alcohol Precursor (Example) | Reaction Type | Metal Catalyst | Enantiomeric Excess (ee) |

| Bis(oxazoline) (BOX) | L-Valinol | Friedel-Crafts Alkylation | Cu(II) | Up to 99% |

| Bis(oxazoline) (BOX) | (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline | Mukaiyama Aldol (B89426) Reaction | Sn(II) | Up to 98% |

| Phosphinooxazoline (PHOX) | (S)-tert-Leucinol | Asymmetric Allylic Alkylation | Pd | Up to 96% acs.org |

| Pyridine-POX | Various | Asymmetric Hydroaryloxycarbonylation | Ni | High selectivity bldpharm.com |

| (S,S)-Salen | Chiral Diamines/Amino Alcohols | Asymmetric Epoxidation | Mn(III) | >90% alfa-chemistry.com |

Development of Novel Reagents and Intermediates

This compound is a valuable intermediate for the development of novel, high-value reagents, most notably the chiral ligands discussed previously. The transformation of this relatively simple amino alcohol into a complex bis(oxazoline) ligand is a prime example of its utility in creating sophisticated tools for organic synthesis. acs.org

The synthesis of C₂-symmetric chiral bis(oxazoline) ligands is a well-established and versatile process. acs.org A common pathway involves the following key steps:

Amide Formation: Two equivalents of a chiral β-amino alcohol, such as an enantiomer of this compound, are reacted with a symmetrically disubstituted malonic acid derivative, typically a malonyl dichloride or a malononitrile. This forms a key bis-amide intermediate. acs.org

Cyclization: The bis-amide is then subjected to a cyclization step. This is often achieved by converting the hydroxyl groups into a better leaving group (e.g., a chloride via thionyl chloride) followed by base-mediated ring closure to form the two oxazoline rings. acs.org Alternatively, direct dehydration reagents can be employed. acs.org

The resulting bis(oxazoline) compound is a novel reagent—a chiral ligand—that can be combined with various metal precursors to generate a wide range of catalysts for asymmetric transformations. acs.orgbldpharm.com The structural information from the initial amino alcohol is effectively transferred and amplified in the ligand, which then acts as a transient chiral auxiliary for the substrate in a catalytic cycle. This allows a small, substoichiometric amount of the chiral ligand to generate large quantities of an enantioenriched product.

The transformation from the starting amino alcohol to the final catalytic reagent is summarized below.

| Starting Material | Key Transformation Step | Reagents | Intermediate/Product | Role |

| Chiral this compound | Acylation / Amide formation | Malonyl dichloride | Bis-amide | Key Intermediate acs.org |

| Bis-amide Intermediate | Dehydration / Cyclization | Thionyl chloride, Base | Bis(oxazoline) Ligand | Novel Chiral Reagent acs.org |

| Bis(oxazoline) Ligand | Metal Coordination | Metal Salt (e.g., Cu(OTf)₂, PdCl₂) | Chiral Lewis Acid / Catalyst | Asymmetric Catalyst acs.orgacs.org |

Advanced Analytical and Spectroscopic Characterization in Research Contexts

High-Resolution NMR Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of 4-Amino-2,3-dimethylbutan-2-ol, providing detailed information about the connectivity and spatial arrangement of atoms. The molecule possesses two stereocenters at the C2 and C3 positions, leading to the possibility of four stereoisomers (two pairs of enantiomers). NMR techniques are pivotal in distinguishing between these diastereomers and, with the aid of chiral auxiliaries, assigning the absolute configuration of enantiomers.

Due to the presence of various proton and carbon environments, both ¹H and ¹³C NMR spectra provide foundational data. For instance, in related isomers like 2,3-dimethylbutane, distinct signals are observed for the different methyl and methine groups, a principle that extends to this compound. docbrown.info

Expected ¹H and ¹³C NMR Data:

The chemical shifts are influenced by the electronegativity of the adjacent amino and hydroxyl groups. The protons and carbons nearer to these functional groups will typically resonate at a lower field (higher ppm).

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C(1)H₃ | Singlet | ~25-30 |

| C(2)-OH | Broad Singlet | ~70-75 |

| C(3)H | Multiplet | ~45-50 |

| C(4)H₂ | Multiplet | ~50-55 |

| C(3)-CH₃ | Doublet | ~15-20 |

| C(2)-CH₃ | Singlet | ~20-25 |

| NH₂ | Broad Singlet | N/A |

Note: The table presents predicted values based on standard functional group ranges and data from similar structures. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from the ¹H and ¹³C spectra and for probing the spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the proton on C3 and the protons of its adjacent methyl group, as well as the protons on the C4 aminomethylene group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded protons and carbons (¹H-¹³C). An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for example, connecting the C3-H proton signal to the C3 carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is a powerful technique for conformational analysis and stereochemical assignment. It detects protons that are close in space, regardless of whether they are bonded. In this compound, NOESY could reveal through-space interactions between the methyl groups and other protons, helping to determine the preferred rotational conformations (rotamers) around the C2-C3 bond and to differentiate between diastereomers.

To distinguish between the enantiomers of this compound, chiral NMR shift reagents or chiral solvating agents are employed. These agents are themselves enantiomerically pure and interact with the enantiomers of the analyte to form transient diastereomeric complexes. These complexes have different NMR spectra, causing separate signals to appear for each enantiomer, a phenomenon known as enantiomeric resolution. Lanthanide-based chiral shift reagents, for example, can be used for amino acids and related compounds in aqueous solutions. researchgate.net The magnitude of the induced shift difference allows for the determination of enantiomeric excess (ee).

Mass Spectrometry for Elucidating Fragmentation Pathways and Adduct Formation

Mass spectrometry (MS) is a key technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. For this compound (C₆H₁₅NO), the exact mass can be calculated and compared to the experimental value to confirm its identity. In related isomers, various adducts are predicted, such as [M+H]⁺ and [M+Na]⁺, which would also be expected for the target compound. uni.lu

Predicted HRMS Adducts for C₆H₁₅NO:

| Adduct | Predicted m/z |

| [M+H]⁺ | 118.1226 |

| [M+Na]⁺ | 140.1046 |

| [M-H]⁻ | 116.1081 |

Note: These values are based on predictions for the isomeric compound 4-amino-3,3-dimethylbutan-2-ol (B2779996) and are expected to be very similar for this compound. uni.lu

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion, [M+H]⁺) which is then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to provide detailed structural information. The fragmentation of this compound would likely proceed through characteristic pathways for amino alcohols.

Plausible Fragmentation Pathways:

Loss of Water (H₂O): Dehydration is a common fragmentation pathway for alcohols, leading to a fragment ion at m/z [M+H-H₂O]⁺.

Loss of Ammonia (B1221849) (NH₃): Cleavage of the C-N bond can result in the loss of the amino group.

Alpha-Cleavage: The bonds adjacent to the carbon bearing the hydroxyl group and the carbon bearing the amino group are prone to cleavage. For example, cleavage of the C2-C3 bond would be a major fragmentation route, similar to what is observed in related alkanes like 2,3-dimethylbutane, which shows a prominent fragment from the cleavage of the central C-C bond. docbrown.info

A detailed analysis of these fragments helps to piece together the structure of the molecule, confirming the positions of the methyl, hydroxyl, and amino groups.

X-ray Crystallography for Solid-State Structure and Hydrogen Bonding

X-ray crystallography provides the most definitive structural information for a compound in the solid state, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule. For a chiral compound like this compound, successful crystallization and analysis can determine the absolute configuration of a single enantiomer.

The structure of this compound is well-suited for forming extensive hydrogen bonding networks. The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, while the primary amine (-NH₂) group is a strong hydrogen bond donor. These interactions are crucial in dictating the packing of the molecules in the crystal lattice. In studies of similar amino alcohols, it has been observed that the amino and hydroxyl groups readily participate in hydrogen bonding, often forming heterosynthons (e.g., NH₃⁺∙∙∙⁻OOC) when crystallized as a salt. mdpi.com

Expected Hydrogen Bonding Interactions:

Intermolecular O-H···N bonds: The hydroxyl group of one molecule can donate a hydrogen to the nitrogen atom of a neighboring molecule.

Intermolecular N-H···O bonds: The amine group can donate a hydrogen to the oxygen atom of an adjacent molecule.

Intermolecular N-H···N bonds: The amine group of one molecule can interact with the amine of another.

The analysis of these hydrogen bonding patterns provides critical insight into the intermolecular forces that govern the solid-state properties of this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of this compound. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to the vibrations of their chemical bonds.

In a typical analysis, the IR spectrum of this compound would be expected to exhibit characteristic absorption bands. A broad band in the region of 3300-3500 cm⁻¹ would be indicative of the O-H stretching vibration of the tertiary alcohol group, likely showing evidence of hydrogen bonding. The N-H stretching vibrations of the primary amine group would also appear in this region, typically as two distinct peaks for the symmetric and asymmetric stretches.

The C-H stretching vibrations of the methyl and methylene (B1212753) groups are anticipated in the 2850-3000 cm⁻¹ range. Furthermore, the C-N stretching vibration would likely be observed in the 1000-1200 cm⁻¹ region, while the C-O stretching of the tertiary alcohol would appear in a similar range, around 1150-1200 cm⁻¹. Bending vibrations for the amine (N-H bend) are expected around 1600 cm⁻¹.

Table 1: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Alcohol | O-H Stretch | 3300-3500 (Broad) | Weak |

| Amine | N-H Stretch | 3300-3500 (Two bands) | Moderate |

| Alkane | C-H Stretch | 2850-3000 | Strong |

| Amine | N-H Bend | ~1600 | Weak |

| Alcohol | C-O Stretch | 1150-1200 | Moderate |

| Amine | C-N Stretch | 1000-1200 | Moderate |

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

The presence of a stereocenter at the third carbon atom in this compound means that it can exist as a pair of enantiomers. Distinguishing and quantifying these enantiomers is crucial, as they can exhibit different biological activities and chemical properties. Chiral chromatography, utilizing either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is the definitive method for determining the enantiomeric excess (ee) of a sample.

For the analysis of this amino alcohol, derivatization is often a necessary step to enhance volatility for GC analysis or to introduce a chromophore for UV detection in HPLC. Common derivatizing agents include trifluoroacetyl (TFA) or other acylating agents.

In a chiral GC method, a chiral stationary phase (CSP) is used. The two enantiomers of the derivatized this compound will interact differently with the CSP, leading to different retention times and allowing for their separation. The ratio of the peak areas of the two enantiomers is then used to calculate the enantiomeric excess. Comprehensive two-dimensional gas chromatography (GCxGC) can offer superior resolution for complex samples. nih.gov

Similarly, in chiral HPLC, a column containing a chiral stationary phase is employed. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol like isopropanol, is optimized to achieve baseline separation of the enantiomers. The detector response for each enantiomer is integrated to determine their relative amounts.

Table 2: Illustrative Chiral Chromatography Parameters for Enantiomeric Excess Determination

| Parameter | Chiral GC | Chiral HPLC |

| Column | Chiral Stationary Phase (e.g., Cyclodextrin-based) | Chiral Stationary Phase (e.g., Polysaccharide-based) |

| Mobile Phase/Carrier Gas | Helium or Hydrogen | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Derivatization | Often required (e.g., N-acylation) | May be required for detection |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | UV-Vis or Diode Array Detector (DAD) |

| Typical Result | Two separated peaks corresponding to each enantiomer | Two separated peaks corresponding to each enantiomer |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability of a compound. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This information is critical for understanding the compound's decomposition profile and its suitability for various applications that may involve elevated temperatures.

When subjected to TGA, this compound would be heated at a constant rate. The resulting TGA curve would plot the percentage of remaining mass against temperature. The onset temperature of decomposition, which is the temperature at which significant mass loss begins, provides a key indicator of the compound's thermal stability. The TGA curve may show one or multiple steps, corresponding to different decomposition events. The final residual mass at the end of the experiment can also provide insights into the nature of the decomposition products. For a volatile compound, the mass loss may correspond to evaporation before decomposition.

Table 3: Hypothetical Thermogravimetric Analysis Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 25 - 150 | < 1% | Loss of adsorbed water/solvent |

| 150 - 250 | ~ 98% | Onset of decomposition and volatilization |

| > 250 | ~ 1% | Residual mass |

This data would suggest that this compound is stable up to approximately 150°C, after which it undergoes significant thermal decomposition.

Derivatives, Analogues, and Structure Property Relationships in Chemical Research

Design Principles for Modifying 4-Amino-2,3-dimethylbutan-2-ol

The modification of this compound is guided by established principles of medicinal and materials chemistry, aiming to enhance or introduce desired functionalities.

Computational modeling, particularly Density Functional Theory (DFT), plays a pivotal role in the rational design of this compound derivatives. researchgate.netresearchgate.net These methods allow for the in-silico prediction of various molecular properties, guiding synthetic efforts toward compounds with a higher probability of desired characteristics.

Key computational predictions for designing derivatives include:

Molecular Geometry and Stability: Calculations can determine the most stable conformations of different stereoisomers and substituted analogues. This is crucial for understanding how structural changes will manifest in the three-dimensional shape of the molecule.

Electronic Properties: The distribution of electron density, Highest Occupied Molecular Orbital (HOMO), and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated. researchgate.netresearchgate.netnih.gov The HOMO-LUMO energy gap is particularly important as it indicates the molecule's kinetic stability and reactivity. A larger gap suggests higher stability, while a smaller gap points to greater reactivity.

Reactivity Indices: Computational models can predict sites susceptible to electrophilic or nucleophilic attack, guiding the design of reactions for functional group interconversion or substitution.

Spectroscopic Properties: Theoretical calculations of vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts can aid in the structural elucidation of newly synthesized derivatives. researchgate.net

Table 1: Computationally Predicted Properties of Amino Alcohols

| Property | Significance in Derivative Design | Computational Method |

|---|---|---|

| HOMO-LUMO Energy Gap | Predicts chemical reactivity and stability. | DFT |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. | DFT |

Combinatorial chemistry offers a powerful strategy for rapidly generating large libraries of this compound analogues. wikipedia.orgnih.gov This high-throughput approach allows for the systematic exploration of a wide chemical space to identify compounds with specific properties.

The core of this approach involves a "split-and-pool" synthesis strategy, often utilizing solid-phase synthesis techniques. wikipedia.org For instance, the amino group of this compound could be acylated with a diverse set of carboxylic acids, or the hydroxyl group could be etherified with various alkyl halides. By systematically combining different building blocks at these two positions, a vast library of derivatives can be created.

A potential combinatorial approach for this compound could involve:

Attaching the parent molecule to a solid support.

Splitting the support into multiple portions.

Reacting each portion with a different acylating or alkylating agent.

Pooling the portions and repeating the process at the other functional group.

Cleaving the derivatives from the solid support for screening.

This methodology has been successfully applied to create libraries of other substituted compounds, leading to the discovery of new bioactive molecules. nih.govimperial.ac.uk

Synthesis of Chiral Analogues and Non-Natural Stereoisomers

The presence of two stereocenters in this compound (at C2 and C3) means that four possible stereoisomers can exist: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The synthesis of enantiomerically pure or diastereomerically enriched analogues is crucial, as the biological activity and chemical properties of stereoisomers can differ significantly.

Several strategies are employed for the asymmetric synthesis of chiral amino alcohols: nih.govacs.orgnih.gov

Use of Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to a prochiral substrate to direct a stereoselective reaction. nih.govscielo.org.mxnumberanalytics.comwikipedia.orgsigmaaldrich.com For example, a prochiral ketone precursor to this compound could be reacted with a chiral auxiliary to form an intermediate that then undergoes a diastereoselective reduction or amination. Subsequent removal of the auxiliary yields the desired chiral amino alcohol.

Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to induce enantioselectivity in a reaction. Ruthenium-catalyzed asymmetric transfer hydrogenation of α-amino ketones is a powerful method for producing chiral 1,2-amino alcohols with high enantiomeric excess. acs.org

Resolution of Racemates: This involves separating a racemic mixture of enantiomers. This can be achieved by reacting the racemate with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. Lipase-catalyzed resolutions are also effective for separating enantiomers of amino alcohols. acs.org

The synthesis of non-natural stereoisomers, those not readily accessible from natural starting materials, allows for a more comprehensive exploration of the structure-activity relationship. nih.gov

Exploration of Substituent Effects on Reactivity and Selectivity

The introduction of different substituents onto the this compound scaffold can profoundly influence its reactivity and the selectivity of its reactions.

Table 2: Influence of Substituents on the Properties of Amino Alcohols

| Substituent Position | Type of Substituent | Effect on Reactivity/Selectivity |

|---|---|---|

| Amino Group | Alkylation (e.g., -N(CH₃)₂) | Increases basicity and can alter nucleophilicity. |

| Hydroxyl Group | Protection (e.g., -OSi(CH₃)₃) | Prevents unwanted side reactions during synthesis. |

| Alkyl Backbone | Bulky groups | Can introduce steric hindrance, directing reactions to less hindered sites. |

For instance, alkylation of the amino group to a dimethylamino group is known to increase the basicity of the compound, making it more reactive in acid-catalyzed reactions. nih.gov The steric bulk of the two methyl groups at C2 and C3 already provides a degree of steric hindrance, which can favor certain reaction pathways. Introducing even bulkier substituents can further enhance this effect, leading to higher regioselectivity in reactions.

Studies on related vicinal amino alcohols have shown that the nature of substituents can affect the stereochemical outcome of reactions. For example, in the kinetic resolution of vicinal amino alcohols, the electronic properties of aryl substituents can influence the efficiency and enantioselectivity of the process. researchgate.net

Systematic Study of Functional Group Interconversions

The amino and hydroxyl groups of this compound are key sites for functional group interconversions, allowing for the creation of a wide array of derivatives.

Common functional group transformations include:

N-Acylation/N-Alkylation: The primary amino group can be readily converted to amides, sulfonamides, or secondary/tertiary amines. These modifications can alter the molecule's polarity, basicity, and hydrogen bonding capacity.

O-Acylation/O-Alkylation: The tertiary hydroxyl group can be esterified or etherified. These transformations are often used to introduce new functionalities or to protect the hydroxyl group during other synthetic steps.

Oxidation: While the tertiary alcohol cannot be directly oxidized, the amino group can be oxidized under specific conditions.

Cyclization: The vicinal amino and hydroxyl groups can be used to form heterocyclic rings, such as oxazolidinones, through reactions with reagents like phosgene (B1210022) or carbon dioxide. acs.org These cyclic derivatives can have distinct chemical and biological properties. For example, the reaction with CO2 can proceed with retention of stereochemistry, providing a stereospecific route to chiral oxazolidinones. acs.org

Influence of Stereochemistry on Chemical Properties and Applications

The specific three-dimensional arrangement of atoms in the stereoisomers of this compound and its derivatives has a profound impact on their chemical properties and potential applications. nih.gov

Reactivity and Reaction Pathways: The relative orientation of the amino and hydroxyl groups in different diastereomers (syn vs. anti) can affect the rates and outcomes of intramolecular reactions. For example, the formation of cyclic derivatives may be favored for one diastereomer over another due to more favorable transition state geometries. nih.gov

Physical Properties: Diastereomers have different physical properties, such as melting points, boiling points, and solubilities. libretexts.org This is because they have different molecular shapes and can pack differently in a crystal lattice or interact differently with solvent molecules.

Biological Activity: In a biological context, the stereochemistry is critical for molecular recognition. The binding of a molecule to a chiral receptor or enzyme active site is often highly stereospecific. One enantiomer may exhibit high potency, while the other may be inactive or even have an undesirable effect. wikipedia.org This principle is fundamental in drug design and underscores the importance of synthesizing enantiomerically pure compounds.

Chiral Auxiliaries and Ligands: The different stereoisomers of this compound derivatives can themselves be used as chiral auxiliaries or ligands in asymmetric synthesis to control the stereochemical outcome of other reactions. The specific stereochemistry of the amino alcohol will determine the facial selectivity of the reaction it is mediating.

The systematic study of how stereochemistry influences these properties is essential for the targeted design of this compound derivatives for specific applications in fields ranging from materials science to medicinal chemistry.

Future Directions and Emerging Research Avenues in Amino Alcohol Chemistry

Integration with Flow Chemistry and Automated Synthesis

The synthesis of amino alcohols is increasingly benefiting from the integration of flow chemistry and automated synthesis platforms. google.com Continuous flow systems, particularly those utilizing microreactors, offer significant advantages over traditional batch processing, including drastically reduced reaction times, enhanced safety, and improved efficiency. google.comacs.org This technology allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields and purities.

A key application in this area is the continuous-flow synthesis of amino alcohols via the ring-opening of epoxides with amines, a fundamental reaction in their preparation. google.com Patents describe microreactor systems comprising feed pumps, micromixers, and microchannel reactors that enable the continuous production of amino alcohol compounds. wipo.int For instance, a telescoped synthesis in a flow system can be used for amide formation between an activated acid and a protected amino alcohol, achieving high yields with residence times of mere seconds. acs.org The ability to safely handle hazardous reagents and intermediates, such as phosgene (B1210022) substitutes, in a closed-loop system is another major driver for the adoption of flow chemistry in pharmaceutical and fine chemical production. acs.org This approach paves the way for the on-demand, automated synthesis of diverse libraries of amino alcohols for screening and development.

Applications in Supramolecular Chemistry and Materials Science

The dual functionality of amino alcohols presents significant opportunities in supramolecular chemistry and the design of advanced materials. scbt.com The presence of both hydrogen bond donors (hydroxyl and amino groups) and acceptors allows these molecules to participate in the formation of complex, self-assembled supramolecular structures.

In materials science, amino alcohols are employed as monomers for creating novel polymers with specific functionalities. scbt.com For example, amino alcohol-based poly(ester amide) elastomers have been developed that are both biodegradable and exhibit excellent mechanical properties, such as low moduli and high elongation, making them suitable for tissue engineering applications. nih.gov The amine groups in these polymers offer sites for further chemical modification, allowing for the tuning of surface properties and biological response. nih.gov Furthermore, the ability of amino alcohols to act as surface modifiers and adhesion promoters is being explored to enhance the performance and stability of various materials. scbt.com Their role as precursors for surfactants and their use in water treatment as corrosion inhibitors highlight the versatility of this class of compounds in industrial applications. alfa-chemistry.com

New Catalytic Cycles and Methodologies

The development of novel catalytic cycles is a cornerstone of modern organic synthesis, and amino alcohols are central to many emerging methodologies. Chiral amino alcohols, in particular, are highly valued as ligands and auxiliaries in asymmetric catalysis. alfa-chemistry.com

Recent advancements include the development of robust, base-free catalytic systems for the N-alkylation of amino acid esters and amides using alcohols, a process that retains high stereochemical integrity. nih.gov Ruthenium-based catalysts, for example, have proven effective in the direct cyclization of amino alcohols to form either cyclic amines or lactams with high selectivity, a transformation that previously required multiple steps and protecting groups. rsc.org This is often achieved through a "Hydrogen Shuttling" or "borrowing hydrogen" mechanism, where the alcohol is transiently oxidized to an aldehyde, which then reacts with the amine before being reduced in situ. rsc.orgrsc.org

Furthermore, the frontiers of catalysis are being pushed by dual-catalytic systems. A notable example is the combination of chromium and photoredox catalysis to synthesize protected 1,2-amino alcohols from carbonyl compounds and α-silyl amines. acs.orgorganic-chemistry.org This method allows for the in situ generation of α-amino carbanion equivalents that function as effective nucleophiles, representing a catalytic and atom-economic alternative to traditional synthetic routes. acs.orgorganic-chemistry.org Such methodologies expand the retrosynthetic possibilities for accessing complex, biologically active molecules. acs.org

Advanced Spectroscopic Probes and Sensors

The unique chemical properties of amino alcohols make them excellent candidates for the development of advanced spectroscopic probes and sensors. Their ability to coordinate with metal ions has been exploited to create selective fluorescent sensors. For example, β-amino alcohol functionalized carbon dots have been synthesized for the selective detection of copper ions. rsc.org The specific complexation between the copper ion and the amino alcohol moieties on the carbon dots leads to fluorescence quenching, enabling quantitative detection at nanomolar concentrations. rsc.org

In the realm of chirality, chiroptical spectroscopy is a powerful tool. New sensing strategies utilize the interaction between a chiral analyte, such as an amino alcohol, and a spectroscopic probe to generate a measurable signal, often in the form of circular dichroism (CD). researchgate.net This allows for the rapid determination of absolute configuration and enantiomeric excess. researchgate.net Piano stool complexes, for instance, have been introduced as mechanistically unique probes for chirality sensing, extending the scope beyond traditional methods that rely on specific functional groups. researchgate.net These advanced probes are valuable for high-throughput screening in asymmetric reaction analysis and for sensing biologically relevant molecules.

Multiscale Modeling and Big Data in Chemical Research

Computational chemistry and big data are transforming chemical research, providing deep insights into reaction mechanisms and guiding the design of new molecules and catalysts. For amino alcohols, multiscale modeling, including quantum chemical methods and Density Functional Theory (DFT), is being used to rationalize the activity and stereoselectivity of catalysts. nih.govnih.gov

Computational docking simulations can elucidate the interactions between a substrate and an enzyme or a chiral ligand, explaining why certain variants of a catalyst exhibit enhanced activity. nih.gov These models are crucial in the field of biocatalysis for engineering enzymes with improved properties for the synthesis of chiral amino alcohols. nih.gov In prebiotic chemistry research, computational analysis helps assess the plausibility of proposed synthetic pathways for amino acids, modeling reaction kinetics and thermodynamics to understand how selectivity could have arisen. nih.gov By predicting the properties and reactivity of complex chemical systems, these computational tools reduce the need for trial-and-error experimentation, accelerating the discovery and optimization of new chemical processes involving amino alcohols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products